molecular formula C14H9N3O B14474150 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile CAS No. 65823-08-7

2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile

Cat. No.: B14474150
CAS No.: 65823-08-7
M. Wt: 235.24 g/mol
InChI Key: GMAQJISAGMWDHY-UHFFFAOYSA-N
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Description

2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a pyridoquinazoline core with a methyl group at the 2-position, an oxo group at the 11-position, and a carbonitrile group at the 8-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted quinazoline compounds.

Scientific Research Applications

2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carboxylic acid
  • 2-Methoxy-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide

Uniqueness

Compared to similar compounds, 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

65823-08-7

Molecular Formula

C14H9N3O

Molecular Weight

235.24 g/mol

IUPAC Name

2-methyl-11-oxopyrido[2,1-b]quinazoline-8-carbonitrile

InChI

InChI=1S/C14H9N3O/c1-9-2-4-12-11(6-9)14(18)17-8-10(7-15)3-5-13(17)16-12/h2-6,8H,1H3

InChI Key

GMAQJISAGMWDHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C=CC(=CN3C2=O)C#N

Origin of Product

United States

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